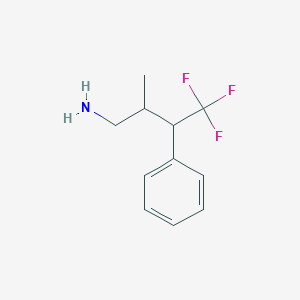

![molecular formula C16H10F4N4OS2 B2579886 5-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 478080-24-9](/img/structure/B2579886.png)

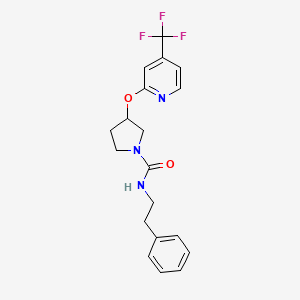

5-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole” is a complex organic molecule. It contains several functional groups, including a fluorobenzyl group, an oxadiazol ring, and a thieno[2,3-c]pyrazole ring .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[2,3-c]pyrazole ring attached to a 1,3,4-oxadiazol ring via a sulfur atom. The oxadiazol ring is further substituted with a 4-fluorobenzyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Applications De Recherche Scientifique

Antimicrobial and Antitubercular Properties

A significant area of research on derivatives of 1,3,4-oxadiazole, such as the compound , focuses on their antimicrobial and antitubercular properties. For instance, Das et al. (2022) synthesized novel 5-pyrazyl-2-sulfanyl-1, 3, 4-oxadiazole derivatives exhibiting considerable antibacterial and antitubercular activity against various strains, including Mycobacterium Tuberculosis (Das et al., 2022). Similarly, Karabanovich et al. (2016) developed 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles with selective antitubercular effects against both replicating and nonreplicating Mycobacterium tuberculosis strains (Karabanovich et al., 2016).

Corrosion Inhibition

Another application area is in corrosion inhibition. Ammal et al. (2018) investigated 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid. These derivatives showed a significant increase in charge transfer resistance, indicating the formation of a protective layer on the steel surface (Ammal et al., 2018).

Pesticide Development

1,3,4-oxadiazole derivatives are also being explored for their potential in pesticide development. Jiang et al. (2010) synthesized benzothiazole analogues of oxadiargyl, a 1,3,4-oxadiazole derivative, for use as protoporphyrinogen oxidase inhibitors in herbicides. Some derivatives showed promising postemergence herbicidal activity (Jiang et al., 2010).

Anticancer Activity

Derivatives of 1,3,4-oxadiazole have been studied for their anticancer properties as well. Hammam et al. (2005) synthesized fluorine-substituted benzobpyran derivatives, showing anticancer activity at low concentrations against human cancer cell lines (Hammam et al., 2005).

Anti-inflammatory and Analgesic Effects

Research by Khalifa and Abdelbaky (2008) on imidazolyl acetic acid derivatives, including 1,3,4-oxadiazole, showed notable anti-inflammatory and analgesic activities in animal models (Khalifa & Abdelbaky, 2008).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various enzymes or receptors. For example, indole derivatives, which share some structural similarities with your compounds, have been found to bind with high affinity to multiple receptors .

Mode of Action

The interaction of these compounds with their targets could lead to changes in the target’s function. This could involve inhibiting the target’s activity, enhancing it, or modifying it in some other way .

Biochemical Pathways

The interaction of these compounds with their targets could affect various biochemical pathways. For example, if the target is an enzyme involved in a particular metabolic pathway, inhibiting that enzyme could disrupt the pathway .

Result of Action

The molecular and cellular effects of these compounds’ action would depend on the specific targets they interact with and the biochemical pathways they affect .

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F4N4OS2/c1-24-14-10(12(23-24)16(18,19)20)6-11(27-14)13-21-22-15(25-13)26-7-8-2-4-9(17)5-3-8/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNQACUDHRLRKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C3=NN=C(O3)SCC4=CC=C(C=C4)F)C(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F4N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2579804.png)

![Ethyl 6-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyloxy]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2579805.png)

![Ethyl 4-[[2-[[5-[(3-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2579807.png)

![4-(4-fluorobenzyl)-1-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2579808.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2579818.png)

![N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2579821.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B2579822.png)

![N-(3,4-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2579823.png)